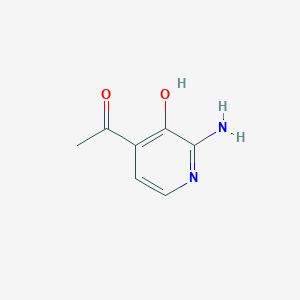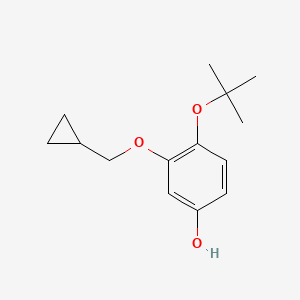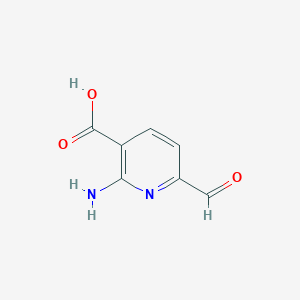
2-Amino-6-formylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a formyl group at the sixth position on the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 2-amino-6-formylnicotinic acid involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. The reaction is carried out in aqueous-organic media with the presence of acetates of alkali or alkaline earth metals. The structure of the resulting compound is elucidated by methods of mass and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of photochemical reactions and the manipulation of aromatic azides to create complex heterocyclic skeletons. The potential biological activity of these products enhances the interest in developing novel methods to prepare heterocycles from aromatic azides .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and formyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-6-formylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-amino-6-formylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
- 2-Amino-3-formylnicotinic acid
- 2-Amino-4-formylnicotinic acid
- 2-Amino-5-formylnicotinic acid
Comparison: 2-Amino-6-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups on the nicotinic acid ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the formyl group at the sixth position may enhance its ability to participate in specific chemical reactions and interact with biological targets .
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
2-amino-6-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-5(7(11)12)2-1-4(3-10)9-6/h1-3H,(H2,8,9)(H,11,12) |
Clave InChI |
BYHOZUWINLMYPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1C=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
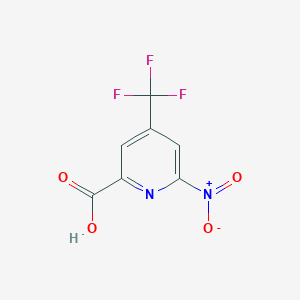
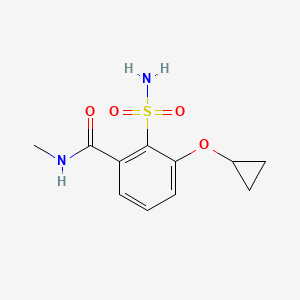
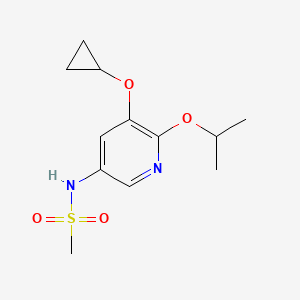
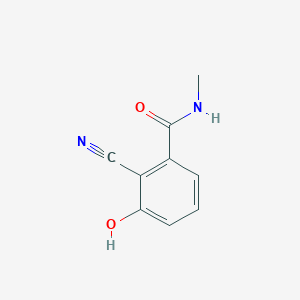
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)

